molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1668519
CAS No.: 145915-60-2
M. Wt: 365.3 g/mol
InChI Key: RONQPWQYDRPRGG-UHFFFAOYSA-N
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Scientific Research Applications

CGP-53353 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGP-53353 involves the reaction of 4-fluoroaniline with phthalic anhydride to form the intermediate 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: Industrial production of CGP-53353 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .

Chemical Reactions Analysis

Types of Reactions: CGP-53353 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert CGP-53353 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of CGP-53353 .

Mechanism of Action

CGP-53353 exerts its effects by selectively inhibiting protein kinase C beta II. The compound binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, including cell proliferation and DNA synthesis, particularly in glucose-induced conditions .

Comparison with Similar Compounds

    Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader range of activity.

    Gö 6976: Selective inhibitor of protein kinase C alpha and beta I.

    Staurosporine: A potent but non-selective protein kinase inhibitor.

Uniqueness of CGP-53353: CGP-53353 is unique due to its high selectivity for protein kinase C beta II, making it a valuable tool for studying specific pathways involving this enzyme. Its ability to inhibit prionogenic Sup35 fibrillization and amyloid beta 42 assembly further distinguishes it from other protein kinase inhibitors .

Properties

IUPAC Name

5,6-bis(4-fluoroanilino)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQPWQYDRPRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145915-60-2
Record name CGP 53353
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Analogously to Example 1, 290 mg (0.7 mmol) of 4,5-bis(4-fluoroanilino)phthalic acid dimethyl ester in 22 ml of ethylene glycol are heated at 120° and, with stirring, ammonia gas is passed through the mixture for 18 hours. The reaction mixture is cooled and extracted with ethyl acetate. The ethyl acetate phases are washed in succession three times with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated by evaporation. The evaporation residue is chromatographed on silica gel with hexane/ethyl acetate 1:1 and the product fractions are combined and concentrated by evaporation, yielding the title compound in the form of orange crystals, m.p.>220° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic acid dimethyl ester
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 1000 mg (2.73 mmol) of 4,5-bis(4-fluoroanilino)phthalic anhydride in 5 ml of formamide under argon atmosphere is heated at 125°-130° for 5 hours. The reaction mixture is cooled to 60°, and 20 ml of water are slowly added. This mixture is cooled to 0° for 3 hours, and the reddish crystals are filtered off, washed with water and dried. Recrystallization from dichloromethane yields the title compound in the form of orange crystals, m.p. 244°-246° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic anhydride
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
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5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

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